N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a thiophene ring, and a chromene ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Properties
Molecular Formula |
C25H22N2O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H22N2O5S/c1-13-9-14(2)22-17(10-13)18(28)11-19(32-22)23(29)27-25-21(16-6-3-7-20(16)33-25)24(30)26-12-15-5-4-8-31-15/h4-5,8-11H,3,6-7,12H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
YDEINYJRWVRDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps, starting with the preparation of the furan-2-ylmethyl carbamoyl intermediate. This intermediate is then reacted with a cyclopenta[b]thiophene derivative under specific conditions to form the desired product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield furan and thiophene oxides, while reduction may produce different hydrogenated derivatives
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a distinctive combination of functional groups that facilitate its interaction with biological targets. The synthesis typically involves multi-step organic reactions, including:
- Preparation of Intermediates : Initial formation of furan and cyclopentathiophene intermediates.
- Coupling Reactions : Amidation and esterification to form the final product.
- Purification : Techniques such as chromatography to achieve high purity levels.
Medicinal Chemistry
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been investigated for various therapeutic properties:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Research indicates potential anticancer activity through mechanisms that may involve apoptosis induction in cancer cells or inhibition of tumor growth.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its diverse functional groups. It can be utilized to synthesize more complex molecules and study reaction mechanisms. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Industrial Applications
In the industrial sector, this compound can be explored for:
- Advanced Materials Development : The compound's electronic and optical properties make it suitable for developing advanced materials used in electronics and photonics.
- Pharmaceutical Formulations : Its potential therapeutic effects can be harnessed in the formulation of new drugs targeting specific diseases.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies related to this compound:
- Biological Activity Studies : Research published in peer-reviewed journals has highlighted the antimicrobial properties of structurally similar compounds. For instance, derivatives have shown effectiveness against various bacterial strains in vitro .
- Synthesis Optimization : Investigations into optimizing synthetic routes have focused on improving yield and purity through advanced techniques such as continuous flow reactors and quality control measures .
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of furan, thiophene, and chromene, such as:
- N-(furan-2-ylmethyl)carbamoyl derivatives
- Cyclopenta[b]thiophene derivatives
- Chromene-2-carboxamide derivatives
Uniqueness
What sets N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide apart is its unique combination of these three distinct ring systems, which imparts unique chemical and biological properties.
Biological Activity
The compound N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide represents a novel derivative within the chromone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.
Synthesis and Structure
The synthesis of chromone derivatives often involves straightforward chemical reactions that yield compounds with diverse biological activities. The specific compound features a complex structure that combines elements from furan, thiophene, and chromene moieties. These structural components are crucial for the compound's interaction with biological targets.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of chromone derivatives against various cancer cell lines. For instance, a related study synthesized a series of chromone carboxamide derivatives and assessed their potency against breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cell lines using the MTT assay. Among these derivatives, several exhibited significant cytotoxic activity with IC50 values ranging from 0.9 to 10 μM .
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF-7 | 0.9 |
| Compound 2 | OVCAR | 5.0 |
| Compound 3 | HCT-116 | 10.0 |
This data indicates that structural modifications can enhance the cytotoxic efficacy of chromone derivatives, suggesting that this compound may also possess similar or enhanced activity.
Anti-inflammatory Activity
In addition to its cytotoxic properties, this compound has been investigated for its anti-inflammatory effects. Chromone derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Studies demonstrated that certain derivatives exhibited greater inhibition of 5-LOX activity compared to others, highlighting the importance of hydrophilicity in enhancing anti-inflammatory potential .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Enzyme Inhibition : Specifically targeting enzymes like 5-lipoxygenase to reduce inflammation.
- Receptor Interaction : Potential interactions with cellular receptors that mediate growth and survival signals.
Case Studies
A notable case study involved the evaluation of a series of chromone derivatives against various cancer cell lines. The findings indicated that certain structural features significantly influenced their biological activity, particularly the presence of specific substituents on the chromone nucleus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
